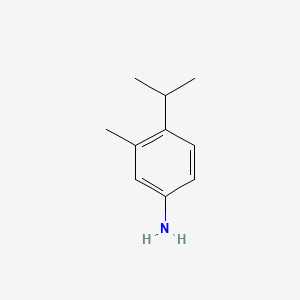

4-Isopropyl-3-methylaniline

Description

Significance of Aromatic Amines in Contemporary Organic Synthesis

Aromatic amines are a cornerstone of modern organic synthesis, serving as versatile precursors and intermediates in the creation of a vast array of complex molecules. numberanalytics.comwisdomlib.orgnumberanalytics.com Their importance stems from the reactivity of the amino group attached to an aromatic ring, which can be readily modified to introduce various functional groups. fiveable.meamerigoscientific.com This adaptability makes them indispensable in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. numberanalytics.comamerigoscientific.com

The amino group in aromatic amines is a potent activating group in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions. numberanalytics.com Furthermore, aromatic amines can be converted into diazonium salts, which are highly versatile intermediates capable of undergoing a wide range of transformations, including the formation of azo dyes. fiveable.me The ability to participate in such a diverse set of reactions solidifies the role of aromatic amines as essential building blocks in the chemist's toolkit. numberanalytics.com

Historical Context of 4-Isopropyl-3-methylaniline in Chemical Research

While a detailed historical account of this compound's discovery is not extensively documented in readily available literature, its emergence is intrinsically linked to the broader development and exploration of aromatic amine chemistry. The synthesis and study of substituted anilines gained momentum as chemists sought to create new dyes, pharmaceuticals, and other commercially valuable compounds.

Early research likely focused on fundamental synthesis methods, such as the Friedel-Crafts alkylation of m-toluidine (B57737) with an isopropylating agent. google.com A known synthetic pathway involves the reaction of m-toluidine with an isopropylation reagent in the presence of a sulfuric acid solution. google.com Over time, the compound has been recognized as a valuable intermediate in more complex synthetic endeavors. thieme-connect.comthieme-connect.comthieme-connect.de

Current Research Trajectories and Academic Relevance of the Compound

Current research involving this compound primarily revolves around its application as a key building block in the synthesis of high-value organic molecules. A significant area of investigation is its use in the development of novel pharmaceuticals. For instance, it has been utilized as a crucial fragment in the scalable synthesis of a potent VEGFR (Vascular Endothelial Growth Factor Receptor) inhibitor, a class of drugs important in cancer therapy. thieme-connect.comthieme-connect.com

The compound's reactivity continues to be explored in various chemical transformations. Its role in amidation reactions, where it is coupled with other molecules to form amides, is a recurring theme in synthetic chemistry research. thieme-connect.com The development of efficient and scalable synthetic routes to access compounds derived from this compound remains an active area of academic and industrial interest. thieme-connect.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N | nih.gov |

| Molecular Weight | 149.23 g/mol | nih.gov |

| IUPAC Name | 3-methyl-4-propan-2-ylaniline | nih.gov |

| CAS Number | 4534-10-5 | chemicalbook.com |

| XLogP3 | 2.8 | nih.gov |

Interdisciplinary Contributions of this compound Research

The study and application of this compound extend beyond the traditional boundaries of organic chemistry, making significant interdisciplinary contributions, particularly in medicinal chemistry and materials science.

In medicinal chemistry, this substituted aniline (B41778) serves as a critical starting material for the synthesis of pharmacologically active compounds. nih.gov Its incorporation into larger molecular frameworks is a key strategy in the design and development of new therapeutic agents. thieme-connect.comthieme-connect.com For example, its use in the synthesis of a VEGFR inhibitor highlights its importance in the quest for new cancer treatments. thieme-connect.comthieme-connect.com

In the realm of materials science, aromatic amines, in general, are precursors to a variety of polymers, dyes, and pigments. numberanalytics.comnumberanalytics.com While specific research on this compound in materials applications is less prominent, its structural motifs are relevant to the design of new organic materials with tailored electronic and optical properties.

Challenges and Opportunities in the Academic Investigation of Substituted Anilines

The academic investigation of substituted anilines, including this compound, presents both challenges and opportunities. A significant challenge lies in developing selective and efficient synthetic methods. researchgate.net Traditional methods like nitration-reduction can suffer from a lack of regioselectivity, leading to mixtures of isomers that are difficult to separate. researchgate.netbeilstein-journals.org

However, these challenges create opportunities for innovation. There is a growing need for novel, "green" synthetic routes that are more environmentally friendly, efficient, and scalable. nih.gov Recent advancements include the development of new catalytic systems, such as those using palladium or copper, for the synthesis of N-substituted anilines. rsc.orgsustech.edu.cn Photocatalysis is also emerging as a powerful tool for accessing challenging aniline targets. chemistryworld.com

Furthermore, the exploration of the structure-property relationships in substituted anilines remains a fertile ground for research. Understanding how different substituents on the aniline ring influence the compound's reactivity, electronic properties, and biological activity is crucial for the rational design of new molecules with desired functions. researchgate.netnih.gov The development of efficient methods to synthesize a diverse range of substituted anilines is of utmost importance for advancing fields like medicinal chemistry and materials science. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-propan-2-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-7(2)10-5-4-9(11)6-8(10)3/h4-7H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYJJJUJQHKWNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Isopropyl 3 Methylaniline

Friedel-Crafts Alkylation Routes and Optimization Strategies

The primary industrial route to 4-isopropyl-3-methylaniline is the Friedel-Crafts alkylation of 3-methylaniline (m-toluidine). This electrophilic aromatic substitution reaction introduces an isopropyl group onto the aromatic ring. The key to a successful synthesis lies in controlling the regioselectivity to favor the desired para-isomer and minimizing the formation of by-products.

Catalyst Systems for Selective Isopropylation

The choice of catalyst is paramount in directing the isopropylation of m-toluidine (B57737) to the desired 4-position. Lewis acids are the most common catalysts for this transformation, with aluminum chloride (AlCl₃) being a prominent example. For the selective alkylation of anilines, it is crucial to use at least 1.02 moles of aluminum halide per mole of the aniline (B41778) google.com. This is because the basic nitrogen atom of the aniline coordinates with the Lewis acid, which would otherwise deactivate the catalyst.

Under optimal conditions, using aluminum chloride as the catalyst and isopropyl chloride as the alkylating agent, conversions of approximately 80% can be achieved, with selectivities for the para-substituted product, this compound, reaching 70-80% google.com. Other Lewis acids such as ferric chloride (FeCl₃) and boron trifluoride (BF₃) are also known to catalyze Friedel-Crafts reactions, though their efficacy and selectivity for this specific transformation may vary mdpi.com.

In the broader context of aromatic alkylation, solid acid catalysts like zeolites have gained attention as more environmentally benign alternatives to traditional Lewis acids mdpi.comias.ac.in. Zeolites such as ZSM-5, ZSM-12, and SAPO-5 have been investigated for the isopropylation of toluene ias.ac.inresearchgate.net. While not specifically documented for the isopropylation of m-toluidine to produce this compound, their shape-selective properties could potentially offer a high degree of regioselectivity, favoring the formation of the para-isomer. The use of such catalysts could also simplify product purification and catalyst recycling.

| Catalyst System | Alkylating Agent | Reported Conversion of 3-Methylaniline | Selectivity for this compound | Reference |

|---|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Isopropyl chloride | ~80% | 70-80% | google.com |

| Sulfuric Acid (H₂SO₄) | Propene | 53% | - | googleapis.com |

| Acidic Clay (K106) | Propene | 14% | 15% | googleapis.com |

Reaction Conditions and Parameter Control in Industrial and Laboratory Syntheses

Effective control of reaction parameters is essential for maximizing the yield and purity of this compound. Key parameters include temperature, pressure, and the molar ratio of reactants and catalyst.

A significant advantage of using a sufficient molar ratio of aluminum halide is that the reaction can be conducted at moderate temperatures, typically below 150°C, and often in the range of -30 to 40°C google.com. This is in contrast to older methods that required high temperatures and pressures. The reaction is conveniently carried out at atmospheric pressure if the volatility of the reactants allows.

The molar ratio of the aluminum halide to the aniline is a critical factor. A ratio of at least 1.02 is necessary, with a preferred range of 1.05 to 2.0, and more specifically, 1.05 to 1.15 moles of aluminum halide per mole of aniline google.com. Isopropyl chloride is a preferred alkylating agent over isopropanol, as the latter can generate water, which can have a detrimental effect on the catalyst google.com. The use of propene as an alkylating agent has also been explored with various acidic catalysts, though this can sometimes lead to a less selective reaction googleapis.com.

| Parameter | Industrial Synthesis Conditions | Laboratory Synthesis Considerations | Reference |

|---|---|---|---|

| Temperature | -30 to 40°C (preferred) | Can be optimized for selectivity and reaction rate. | google.com |

| Pressure | Atmospheric (if reactants are not volatile) | Typically atmospheric pressure for laboratory scale. | google.com |

| Catalyst to Aniline Molar Ratio | >1.02, preferably 1.05-1.15 | Crucial for achieving high conversion and selectivity. | google.com |

| Alkylating Agent | Isopropyl chloride or Propene | Isopropyl chloride is often preferred to avoid water formation. | google.comgoogleapis.com |

By-product Formation and Isomer Separation Techniques in Synthesis

The Friedel-Crafts isopropylation of m-toluidine is not perfectly selective, leading to the formation of several by-products. The primary by-products are other isomeric methyl isopropylanilines, such as 2-isopropyl-5-methylaniline, and di-isopropyl aniline derivatives googleapis.com. The formation of N-isopropyl-3-methylaniline can also occur googleapis.com. The relative amounts of these by-products depend on the catalyst and reaction conditions employed. For instance, using an acidic clay catalyst at high temperatures can lead to a significant proportion of the undesired 2-isopropyl-5-methylaniline isomer googleapis.com.

The separation of the desired this compound from its isomers is a critical step in obtaining a pure product. One effective method involves the fractional crystallization of the hydrochloride salts. The hydrochloride salt of 3-methyl-4-isopropylaniline can be selectively precipitated from an organic solution containing other isomeric methylisopropylanilines by introducing a controlled amount of hydrogen chloride gas googleapis.com. This technique allows for the isolation of the desired isomer in high purity.

Convergent Synthetic Strategies Employing this compound as a Key Building Block

While the primary focus of research on this compound has been its synthesis, its structure as a substituted aniline makes it a potential building block in various convergent synthetic strategies. These strategies aim to construct complex molecules in a more efficient manner by bringing together several components in a single or a few steps.

Multi-component Coupling Reactions

Multi-component reactions (MCRs), such as the Ugi and Passerini reactions, are powerful tools for rapidly generating molecular diversity from simple starting materials. In these reactions, three or more reactants combine in a one-pot process to form a product that incorporates substantial portions of all the reactants.

Substituted anilines are common components in the Ugi four-component reaction, which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. While specific examples of this compound being used in Ugi reactions are not prevalent in the literature, its primary amine functionality makes it a suitable candidate for the amine component. The steric hindrance from the adjacent methyl and isopropyl groups might influence the reaction kinetics and the yield of the final product. Research on other substituted anilines in Ugi reactions suggests that the electronic and steric nature of the substituents can significantly impact the reaction's success .

Transition-Metal-Free Coupling Processes

In recent years, there has been a growing interest in developing transition-metal-free coupling reactions to avoid the cost, toxicity, and environmental concerns associated with many transition metal catalysts. These reactions often proceed through different mechanistic pathways, such as radical or aryne intermediates acs.org.

The direct arylation of anilines is a key transformation in organic synthesis. While many methods rely on transition metal catalysis, transition-metal-free approaches are emerging. For instance, the use of arynes allows for the direct arylation of aniline substrates under mild conditions with excellent functional group tolerance uniupo.it. Another approach involves base-promoted homolytic aromatic substitution, where an aryl radical is generated and adds to an arene nih.gov.

As a substituted aniline, this compound could potentially participate in such transition-metal-free C-N or C-C bond-forming reactions. The electron-donating nature of the alkyl substituents would activate the aromatic ring towards electrophilic attack, which could be relevant in certain coupling scenarios. However, specific documented examples of this compound in these types of reactions are currently scarce in the scientific literature. Further research is needed to explore the full potential of this compound as a building block in advanced, convergent synthetic methodologies.

Scalable Synthetic Approaches for Advanced Intermediates

The industrial production of substituted anilines, including this compound, predominantly relies on a two-step process: the nitration of a suitable aromatic precursor followed by the catalytic hydrogenation of the resulting nitroaromatic intermediate. This strategy is favored for its scalability and cost-effectiveness.

The logical advanced intermediate for this compound is 4-isopropyl-3-methylnitrobenzene . The synthesis of this intermediate begins with a substituted benzene (B151609), typically 1-isopropyl-2-methylbenzene (o-cymene). The key steps and considerations for a scalable synthesis are:

Friedel-Crafts Alkylation: The synthesis of the o-cymene precursor can be achieved through the Friedel-Crafts alkylation of toluene with propene or an isopropyl halide. However, this reaction must be carefully controlled to achieve the desired regioselectivity (ortho-alkylation) and to prevent polyalkylation, a common side reaction where the product, being more nucleophilic than the starting material, undergoes further alkylation.

Nitration: The subsequent nitration of o-cymene using a mixture of nitric acid and sulfuric acid ("mixed acid") must be regioselectively controlled. The isopropyl and methyl groups are both ortho-, para-directing activators. The position of nitration is determined by the interplay of their electronic and steric effects, aiming for substitution at the C4 position, which is para to the sterically larger isopropyl group and ortho to the methyl group.

Catalytic Hydrogenation: The final step to produce this compound is the reduction of the nitro group of 4-isopropyl-3-methylnitrobenzene. Catalytic hydrogenation is the method of choice for large-scale operations due to its high efficiency, chemoselectivity, and the generation of water as the only byproduct. This process offers significant environmental advantages over older methods like the Béchamp reduction (iron and acid). Continuous-flow hydrogenation processes further enhance safety and scalability researchgate.net. A variety of catalysts are effective, with noble-metal catalysts (e.g., Pd/C, Pt/C) being highly efficient, though recent research has focused on developing catalysts from more abundant and sustainable base metals like cobalt and manganese acs.org.

| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Noble Metal (Heterogeneous) | Pd/C, PtO₂, Rh/C | Low-moderate H₂ pressure (1-50 atm), 25-100 °C | High activity, high selectivity, broad applicability | High cost, potential for metal leaching |

| Base Metal (Heterogeneous) | Raney Ni, Co@NC, Ni/Al₂O₃ | Often higher H₂ pressure/temperature | Low cost, earth-abundant | Lower activity, potential for lower selectivity, harsher conditions |

| Base Metal (Homogeneous) | Mn-pincer complexes, Fe complexes | H₂ pressure, mild-moderate temperature | High selectivity, tunable by ligand modification acs.org | Catalyst/product separation challenges |

Reductive Amination and Alkylation Approaches

While the primary synthesis yields this compound, further functionalization at the nitrogen atom is often required. N-alkylation and N-methylation are fundamental transformations for modifying the properties of aniline derivatives.

N-Alkylation and N-Methylation Strategies for Aniline Derivatives

Traditional N-alkylation methods often employ alkyl halides, which are effective but generate stoichiometric salt waste and can be toxic. Modern strategies focus on atom-economical and greener alternatives, primarily using alcohols as alkylating agents. This approach, known as the "borrowing hydrogen" or "hydrogen autotransfer" methodology, is catalyzed by transition metal complexes researchgate.net.

The general mechanism involves:

Oxidation of the alcohol to an aldehyde or ketone by the metal catalyst, which temporarily "borrows" the hydrogen.

Condensation of the in-situ generated carbonyl compound with the aniline to form an imine.

Reduction of the imine by the metal-hydride complex, which returns the borrowed hydrogen to complete the catalytic cycle and form the N-alkylated aniline.

For N-methylation, methanol is used as the C1 source, while other primary or secondary alcohols can be used for N-alkylation nih.govacs.org. A variety of catalytic systems based on iridium, ruthenium, manganese, and nickel have been developed that show high efficacy for these transformations researchgate.netnih.govacs.orgacs.org. Electron-donating groups on the aniline ring can increase the nucleophilicity of the amine and promote the reaction, whereas strong electron-withdrawing groups may reduce reactivity tsijournals.com.

Heterogeneous and Homogeneous Catalysis in Alkylation Reactions

Both heterogeneous and homogeneous catalysts are employed for the N-alkylation of anilines, each with distinct advantages.

Homogeneous Catalysts: Complexes of iridium and ruthenium with N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands are highly active and selective for N-alkylation and N-methylation reactions nih.govacs.org. Their well-defined active sites allow for high selectivity and operation under relatively mild conditions. The electronic and steric properties of these catalysts can be finely tuned by modifying the ligand structure. However, a significant drawback is the difficulty of separating the catalyst from the product mixture, which is a concern in pharmaceutical applications and for catalyst recycling.

Heterogeneous Catalysts: Supported metal nanoparticles, such as nickel on alumina (Ni/θ-Al₂O₃) or palladium on carbon (Pd/C), offer a practical alternative acs.orgthieme-connect.comresearchgate.net. These catalysts are easily separated from the reaction mixture by filtration, are robust, and can be reused multiple times, making them highly suitable for industrial and continuous-flow processes. Mechanistic studies suggest that the catalytic activity often resides at the interface between the metal nanoparticle and the support material, where acid-base sites on the support can cooperate with the metal center acs.org. While they may sometimes require more forcing reaction conditions than their homogeneous counterparts, their operational simplicity and reusability are major advantages.

| Catalyst Type | Catalyst Example | Reaction | Key Features | Reference |

|---|---|---|---|---|

| Homogeneous | NHC–Ir(III) Complexes | N-Alkylation & N-Methylation | High activity, solvent-free conditions possible | nih.govacs.org |

| Homogeneous | [RuCl₂(p-cymene)]₂/DPPF | N-Alkylation | Effective for complex alcohols (e.g., sugars) | |

| Heterogeneous | Ni/θ-Al₂O₃ | N-Alkylation | Reusable, additive-free, high turnover number (TON) | acs.orgresearchgate.net |

| Heterogeneous | Pd/C | N-Alkylation (using amines) | Microwave-assisted, high atom economy | thieme-connect.com |

Chemo- and Regioselective Synthesis Challenges

The synthesis of a specifically substituted aromatic compound like this compound is fraught with challenges related to selectivity.

Regioselectivity in Ring Formation: The primary challenge lies in the initial construction of the 1-isopropyl-2-methyl-4-nitrobenzene intermediate. Friedel-Crafts alkylation reactions are notoriously difficult to control. Key limitations include:

Polyalkylation: The alkylated product is often more reactive than the starting material, leading to the addition of multiple alkyl groups quora.comlibretexts.org.

Carbocation Rearrangement: When using alkyl halides like 1-propyl chloride, the primary carbocation can rearrange to the more stable secondary carbocation, leading to the formation of an isopropyl group instead of an n-propyl group libretexts.org. While this is desired for introducing the isopropyl group, it highlights the potential for unexpected isomers with other alkylating agents.

Isomer Control: Directing the alkylation of toluene to achieve predominantly ortho-isopropylation over the sterically less hindered para-product requires careful selection of catalysts and reaction conditions.

Regioselectivity in Nitration: During the nitration of o-cymene, the incoming nitro group is directed by two activating alkyl groups. While the desired 4-nitro isomer is often the major product due to steric hindrance at the positions ortho to the bulky isopropyl group, other isomers can form, complicating purification.

Chemoselectivity in Reduction: The reduction of the nitro group must be performed without affecting other potentially sensitive functional groups that might be present on more complex analogues. Catalytic hydrogenation is highly chemoselective for nitro group reduction, leaving groups like halogens, esters, and nitriles intact under typical conditions dntb.gov.ua.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound and its derivatives can significantly reduce environmental impact and improve process safety.

Catalysis over Stoichiometric Reagents: The move from stoichiometric reductants (e.g., Fe/HCl) to catalytic hydrogenation for the nitro reduction step is a cornerstone of green synthesis, maximizing atom economy and minimizing waste researchgate.net. The development of catalysts based on earth-abundant metals like iron, cobalt, and manganese further enhances sustainability by reducing reliance on precious metals acs.org.

Use of Safer Reagents: Replacing toxic and volatile alkyl halides with alcohols or dimethyl carbonate for N-alkylation reactions is a significant green improvement. Alcohols are readily available, less toxic, and the "borrowing hydrogen" method produces only water as a byproduct, resulting in a much higher atom economy researchgate.nettsijournals.com.

Energy Efficiency and Alternative Energy Sources: Novel methods are being developed to reduce the energy intensity of traditional synthetic processes.

Electrochemical Synthesis: The electrocatalytic reduction of nitroarenes using a redox mediator allows the reaction to proceed at room temperature and pressure. When powered by renewable electricity, this method can dramatically lower the carbon footprint of aniline production specchemonline.comchemistryworld.com.

Photocatalysis: Visible-light photocatalysis, using dyes like eosin Y, can achieve the chemoselective reduction of nitro groups under mild, green conditions, avoiding high temperatures and pressures .

Biocatalysis: The use of enzymes offers a highly sustainable route to aniline synthesis. Nitroreductase enzymes can reduce nitroaromatics to anilines with high selectivity in aqueous media under ambient conditions acs.org. The recent industrialization of a bio-based process to produce an aniline derivative via fermentation highlights the growing viability of biocatalysis as a green alternative to petrochemical pathways einpresswire.com.

Mechanistic Investigations and Chemical Transformations of 4 Isopropyl 3 Methylaniline

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Moiety

The aniline moiety is highly activated towards electrophilic aromatic substitution (EAS). The rate and regioselectivity of these reactions are dictated by the combined electronic and steric effects of the substituents present on the ring.

The benzene (B151609) ring of 4-isopropyl-3-methylaniline contains three substituents that significantly influence its reactivity. The amino group (-NH₂) is a powerful activating group due to its ability to donate its lone pair of electrons into the aromatic π-system through resonance. byjus.com This electron donation increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. openstax.org The methyl and isopropyl groups are also activating groups, donating electron density through an inductive effect and hyperconjugation. doubtnut.com

The directing effect of these groups determines the position of substitution. All three—amino, methyl, and isopropyl—are ortho- and para-directors. byjus.comopenstax.org The powerful activating and directing effect of the amino group is generally dominant. In this compound (where the amine is at position 1), the ortho positions are 2 and 6, and the para position is 4.

However, the substitution pattern is also subject to steric hindrance and the combined directing influence of the alkyl groups:

Position 2: Ortho to the amino group and the methyl group. This position is highly activated but sterically hindered by the adjacent methyl group.

Position 4: Para to the amino group. This position is blocked by the isopropyl group.

Position 5: Ortho to the isopropyl group and meta to both the amino and methyl groups. It is the least sterically hindered position.

Position 6: Ortho to the amino group and para to the methyl group. This position is strongly activated but experiences significant steric hindrance from the bulky isopropyl group at the adjacent C4 position.

Therefore, electrophilic attack will preferentially occur at the most activated and sterically accessible positions, primarily positions 2 and 6, with the reaction outcome often being a mixture of products influenced by the specific electrophile and reaction conditions.

| Substituent Group | Position on Ring | Electronic Effect | Activating/Deactivating Nature | Directing Effect |

|---|---|---|---|---|

| Amino (-NH₂) | 1 | +R (Resonance Donating) > -I (Inductive Withdrawing) | Strongly Activating | Ortho, Para |

| Methyl (-CH₃) | 3 | +I (Inductive Donating), Hyperconjugation | Activating | Ortho, Para |

| Isopropyl (-CH(CH₃)₂) | 4 | +I (Inductive Donating), Hyperconjugation | Activating | Ortho, Para |

Halogenation and nitration are common electrophilic aromatic substitution reactions. The high activation of the aniline ring means these reactions often proceed under mild conditions.

Halogenation: Due to the strong activation by the amino group, direct bromination of aniline derivatives often occurs rapidly, even without a Lewis acid catalyst, and can lead to polysubstitution. byjus.com For this compound, halogenation is expected to occur at the activated ortho positions (2 and 6). The reaction with bromine water, for example, would likely yield a mixture of bromo-substituted products, with the exact distribution depending on steric factors.

Nitration: The nitration of anilines requires careful consideration of the reaction conditions. Treatment with a standard mixture of concentrated nitric acid and sulfuric acid can be problematic. In such a strongly acidic medium, the basic amino group is protonated to form an anilinium ion (-NH₃⁺). testbook.com This anilinium group is strongly deactivating and a meta-director. testbook.com Consequently, nitration under these conditions can lead to a significant amount of the meta-nitro product (substitution at C5), alongside ortho and para isomers. To favor ortho/para substitution, the nitration is often carried out after protecting the amine group via acylation.

| Reaction | Typical Reagents | Predicted Major Substitution Position(s) | Key Considerations |

|---|---|---|---|

| Halogenation (e.g., Bromination) | Br₂ in a non-polar solvent or Br₂/H₂O | 2 and/or 6 | Reaction is typically rapid; polysubstitution is possible. No Lewis acid catalyst is usually required. byjus.com |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 5 (meta), with some 2 and 6 (ortho) | In strong acid, the amine is protonated to the meta-directing anilinium ion, yielding significant meta-product. testbook.com |

Reactions Involving the Primary Amine Functional Group

The primary amine (-NH₂) of this compound is a nucleophilic center and undergoes a variety of characteristic reactions, including acylation, sulfonylation, diazotization, and condensation.

Acylation: Primary aromatic amines react readily with acylating agents such as acid chlorides and acid anhydrides in a nucleophilic acyl substitution reaction to form amides. ncert.nic.in For instance, this compound reacts with acetyl chloride or acetic anhydride (B1165640) to yield N-(4-isopropyl-3-methylphenyl)acetamide. This reaction is often performed in the presence of a weak base, like pyridine, to neutralize the HCl byproduct. ncert.nic.in The resulting amide is a common way to protect the amine group during other reactions, such as nitration.

Sulfonylation: In a similar manner, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or benzenesulfonyl chloride) in the presence of a base yields the corresponding sulfonamide. This reaction forms the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines.

Primary aromatic amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl, at low temperatures (0–5 °C) to produce a diazonium salt. icrc.ac.ir this compound thus forms 4-isopropyl-3-methylbenzenediazonium chloride.

Arenediazonium salts are highly versatile synthetic intermediates. ncert.nic.in The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles in substitution reactions, including:

Sandmeyer Reactions: Replacement by -Cl, -Br, or -CN using the corresponding copper(I) salt.

Schiemann Reaction: Replacement by -F using fluoroboric acid (HBF₄).

Gattermann Reaction: Replacement by halides using copper powder.

Replacement by -OH: Heating the diazonium salt in water.

Replacement by -H: Reduction with hypophosphorous acid (H₃PO₂).

This compound undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. jetir.orgnanobioletters.com The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.com The resulting Schiff base contains a carbon-nitrogen double bond (-C=N-). This reaction is typically reversible and can be driven to completion by removing the water as it is formed. youtube.com The formation of Schiff bases is a fundamental transformation in the synthesis of various heterocyclic compounds and ligands for metal complexes. nanobioletters.comderpharmachemica.com

| Reaction Type | Typical Reagents | Functional Group Transformation | Product Class |

|---|---|---|---|

| Acylation | Acetyl chloride (CH₃COCl) or Acetic anhydride ((CH₃CO)₂O) | -NH₂ → -NH-C(=O)R | Amide |

| Sulfonylation | Benzenesulfonyl chloride (C₆H₅SO₂Cl) | -NH₂ → -NH-SO₂R | Sulfonamide |

| Diazotization | NaNO₂ + HCl (aq), 0-5 °C | -NH₂ → -N₂⁺Cl⁻ | Diazonium Salt |

| Schiff Base Formation | Aldehyde (R-CHO) or Ketone (R₂C=O) | -NH₂ + O=C< → -N=C< + H₂O | Imine (Schiff Base) |

Oxidation and Reduction Pathways

The reactivity of this compound is characterized by a variety of oxidation and reduction pathways that target either the aromatic ring or the amino group. These transformations are fundamental in synthesizing more complex molecules and understanding the compound's chemical behavior.

Oxidative Coupling Reactions

Oxidative coupling reactions of anilines, including this compound, are powerful methods for forming new carbon-carbon (C-C) or nitrogen-nitrogen (N=N) bonds. These reactions typically proceed through single-electron transfer (SET) mechanisms, often facilitated by transition metal catalysts. rsc.org

One significant class of these reactions is the formation of azobenzenes through the oxidative coupling of two aniline molecules. Heterogeneous catalysts, such as manganese oxides (OMS-2), have been shown to be effective for this transformation. rsc.org The mechanism is believed to involve the activation of molecular oxygen at surface defect sites on the mixed-valence metal oxide, which facilitates the electron transfer process from the aniline. rsc.org Similarly, copper(I) bromide has been used to catalyze the oxidative coupling of primary anilines to their corresponding azo compounds under mild conditions, using diaziridinone as an oxidant. nih.gov

Furthermore, the amino group can direct C-H activation at the ortho position, enabling coupling with various partners. In a notable example, rhodium(III) catalysis has been used for the oxidative C-H activation of N-nitrosoanilines and their subsequent coupling with substituted allyl alcohols. frontiersin.orgnih.gov This methodology allows for the efficient synthesis of ortho-functionalized β-aryl aldehydes and ketones. Studies on N-nitroso N-methyl anilines with electron-donating para-substituents, such as isopropyl groups, have demonstrated good yields in these coupling reactions, highlighting a relevant pathway for derivatives of this compound. frontiersin.orgnih.gov

Table 1: Rh(III)-Catalyzed Oxidative Coupling of Substituted N-Nitroso N-Alkyl Anilines with Allyl Alcohols

| N-Nitrosoaniline Substituent (para) | Allyl Alcohol Partner | Product | Yield (%) | Reference |

| -H | 1-methyl allyl alcohol | β-aryl ketone | 72 | frontiersin.orgnih.gov |

| -CH₃ | 1-methyl allyl alcohol | β-aryl ketone | 78 | frontiersin.orgnih.gov |

| -iPr | 1-methyl allyl alcohol | β-aryl ketone | 79 | frontiersin.orgnih.gov |

| -Br | 1-methyl allyl alcohol | β-aryl ketone | 80 | frontiersin.orgnih.gov |

| -H | Allyl alcohol | β-aryl aldehyde | 72 (as methyl aniline) | frontiersin.orgnih.gov |

| -iPr | Allyl alcohol | β-aryl aldehyde | 75 (as methyl aniline) | frontiersin.orgnih.gov |

Catalytic Reduction Processes

While the complete reduction of the aromatic ring of anilines is possible, a more common and synthetically useful set of catalytic reduction processes involves transformations of the amino group or the reduction of other functional groups on the ring. A key process is the catalytic N-alkylation of anilines with alcohols, which operates through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. This atom-economical method uses a catalyst to temporarily abstract hydrogen from an alcohol to form an aldehyde, which then undergoes a condensation reaction with the aniline to form an imine. The catalyst then returns the hydrogen to the imine, resulting in the N-alkylated aniline, with water as the only byproduct. researchgate.netresearchgate.net

A variety of transition-metal catalysts, including those based on ruthenium, manganese, and nickel, have been developed for this purpose. researchgate.netrsc.orgacs.org For instance, ruthenium complexes paired with specific ligands can efficiently catalyze the N-alkylation of various substituted anilines with alcohols. rsc.org This process is a reductive amination where the alcohol serves as the alkylating agent after in-situ oxidation.

Table 2: Catalyst Systems for N-Alkylation of Anilines with Alcohols via Borrowing Hydrogen Strategy

| Catalyst System | Alcohol Substrate | Amine Substrate | Product | Reference |

| [RuCl₂(p-cymene)]₂ / Ligand | Primary Carbohydrate Alcohols | Substituted Anilines | N-alkylated anilines | rsc.org |

| CoNₓ@NC | Substituted Benzyl Alcohols | Aniline | N-benzylated anilines | researchgate.net |

| Mn(I) / PN³-ligand | Primary & Secondary Alcohols | Anilines & Aliphatic Amines | N-alkylated amines | researchgate.net |

| Raney Nickel | Various Alcohols | Aniline, Benzidine | N-alkylated anilines | acs.org |

C-N Bond Forming Reactions and Rearrangements

The amino group of this compound is a key functional handle for constructing new carbon-nitrogen (C-N) bonds, a fundamental transformation in organic synthesis. The Buchwald-Hartwig amination is a premier example of such a reaction. This palladium-catalyzed cross-coupling reaction enables the formation of C-N bonds between an amine and an aryl halide or pseudohalide (e.g., triflate). wikipedia.orgrsc.org In this context, this compound can act as the nucleophilic amine component, reacting with a wide range of aryl partners to produce diarylamines. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.netlibretexts.orgrug.nl The choice of ligand is crucial and has evolved over several "generations" to accommodate a broader scope of substrates and milder reaction conditions. wikipedia.org

Aromatic amines can also undergo various rearrangement reactions. The Hofmann-Martius rearrangement involves the conversion of an N-alkylanilinium halide into the corresponding ortho- and para-alkylaniline upon heating. slideshare.net While this is typically used to synthesize alkyl-substituted anilines, the underlying principle of alkyl group migration is a known reactivity pattern for this class of compounds. Another important class of reactions involves the conversion of the primary amino group into a diazonium salt by treatment with nitrous acid at low temperatures. slideshare.netlibretexts.org These diazonium intermediates are highly versatile and can undergo subsequent reactions, including rearrangements, although they are more commonly used in substitution reactions (e.g., the Sandmeyer reaction). The Bamberger rearrangement, the conversion of N-phenylhydroxylamines to 4-aminophenols in the presence of strong acid, is another classic rearrangement of an aniline derivative. wiley-vch.de

Kinetic and Thermodynamic Aspects of Reactivity

The reactivity of this compound is governed by kinetic and thermodynamic principles, which have been elucidated through computational and experimental studies on aniline and its derivatives. The reaction of anilines with radicals, such as the hydroxyl (•OH) radical, is of significant interest in atmospheric and combustion chemistry. acs.org

Theoretical studies on the reaction of aniline with •OH radicals show two primary competing pathways:

H-abstraction: The radical removes a hydrogen atom from the -NH₂ group to form an aminyl radical (C₆H₅NH•) and water.

Radical Addition: The •OH radical adds to the aromatic ring, typically at the ortho or para position, to form a hydroxycyclohexadienyl-type radical intermediate. acs.org

Kinetic models reveal that H-abstraction from the amino group is the dominant pathway across a wide range of temperatures. acs.org Similarly, studies of the reaction between aniline and methyl radicals (•CH₃) indicate that H-abstraction from the -NH₂ group competes with radical addition to the ortho-carbon. nih.govacs.org The rate constants for these pathways are highly dependent on temperature.

The thermodynamics of these reactions show that radical addition to the ring is often more exothermic, but the H-abstraction pathway has a lower activation energy, making it kinetically favored. nih.gov The presence of alkyl substituents on the ring, such as the isopropyl and methyl groups in this compound, can influence the electronic properties (e.g., the HOMO-SOMO energy gap) and steric environment, thereby modulating the rates and regioselectivity of these reactions. beilstein-journals.org

Table 3: Calculated Kinetic Data for Reactions of Aniline with Radicals at 760 Torr

| Reaction | Pathway | Rate Expression (cm³ molecule⁻¹ s⁻¹) | Temperature Range (K) | Reference |

| Aniline + •OH | H-abstraction from -NH₂ | 3.41 × 10¹ × T⁻⁴.⁵⁶ × exp(-255.2 / T) | 200–2000 | acs.org |

| Aniline + •OH | •OH addition to ortho-C | 3.68 × 10⁹ × T⁻⁷.³⁹ × exp(-1163.9 / T) | 200–800 | acs.org |

| Aniline + •CH₃ | H-abstraction from -NH₂ | 7.5 × 10⁻²³ × T³.⁰⁴ × exp(-40.63 kJ·mol⁻¹ / RT) | 300–2000 | nih.govacs.org |

| Aniline + •CH₃ | •CH₃ addition to ortho-C | 2.29 × 10⁻³ × T⁻³.¹⁹ × exp(-56.94 kJ·mol⁻¹ / RT) | 300–2000 | nih.govacs.org |

Advanced Spectroscopic and Structural Elucidation of 4 Isopropyl 3 Methylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed connectivity map and electronic environment of the molecule can be established.

Proton NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 4-isopropyl-3-methylaniline, the expected ¹H NMR spectrum would exhibit distinct signals for the aromatic protons, the amine protons, and the protons of the isopropyl and methyl substituents.

The chemical shifts of aromatic protons are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The amino (-NH₂) group is a strong activating group, donating electron density into the ring, which typically causes an upfield shift (to lower ppm values) for the ortho and para protons relative to benzene (7.36 ppm). Conversely, alkyl groups like methyl and isopropyl are weakly activating.

Based on established substituent effects, the predicted chemical shifts for the protons of this compound are detailed below. The amino group's protons typically appear as a broad singlet, the chemical shift of which can be concentration-dependent. The isopropyl group will show a characteristic septet for the methine proton and a doublet for the two equivalent methyl groups. The aromatic methyl group will appear as a singlet, and the aromatic protons will appear as multiplets in the aromatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H (H-2) | 6.7 - 6.9 | d | ~2.0 |

| Aromatic H (H-5) | 6.9 - 7.1 | d | ~8.0 |

| Aromatic H (H-6) | 6.6 - 6.8 | dd | ~8.0, 2.0 |

| Amine (-NH₂) | 3.5 - 4.5 | br s | - |

| Isopropyl-CH | 2.7 - 2.9 | septet | ~7.0 |

| Aromatic-CH₃ | 2.1 - 2.3 | s | - |

Note: Predicted values are based on additive models and data from analogous compounds like 4-isopropylaniline (B126951) and 3-methylaniline. Actual experimental values may vary. chemicalbook.comwisc.edu

The carbon attached to the nitrogen atom (C-1) is expected to be significantly deshielded. The carbons at the ortho and para positions relative to the powerful electron-donating amino group (C-2, C-6, and C-4) are expected to be shielded (shifted upfield) compared to unsubstituted benzene (128.5 ppm). mdpi.com The signals for the isopropyl and methyl carbons will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (C-NH₂) | 144 - 147 |

| C-2 | 116 - 119 |

| C-3 (C-CH₃) | 137 - 140 |

| C-4 (C-isopropyl) | 132 - 135 |

| C-5 | 128 - 131 |

| C-6 | 114 - 117 |

| Isopropyl-CH | 32 - 35 |

| Aromatic-CH₃ | 19 - 22 |

Note: Predicted values are based on data from analogous compounds such as 4-isopropylaniline and N,3-dimethylaniline. nih.govrsc.org

While this compound itself is achiral, derivatives of this compound could contain stereocenters. Advanced NMR techniques are indispensable for elucidating the stereochemistry of such molecules.

Two-dimensional (2D) NMR experiments like Correlation Spectroscopy (COSY) can establish proton-proton coupling networks, confirming the connectivity of the isopropyl group and the relative positions of the aromatic protons. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of both ¹H and ¹³C signals.

For more complex structural problems, Heteronuclear Multiple Bond Correlation (HMBC) is used to identify longer-range (2-3 bond) correlations between protons and carbons. This can be crucial for confirming the substitution pattern on the aromatic ring. The Nuclear Overhauser Effect (NOE) , observed in experiments like NOESY or ROESY , provides through-space correlations between protons that are close to each other, which is vital for determining the relative stereochemistry in rigid molecular structures.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present.

For this compound, FT-IR and Raman spectra would provide complementary information. The key functional groups and their expected vibrational frequencies are:

N-H Vibrations : As a primary aromatic amine, two distinct N-H stretching bands are expected in the FT-IR spectrum in the range of 3300-3500 cm⁻¹. libretexts.orglibretexts.org An N-H bending (scissoring) vibration is typically observed around 1580-1650 cm⁻¹. orgchemboulder.com A broad N-H wagging band can also be seen between 650-900 cm⁻¹. libretexts.org

C-H Vibrations : Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and isopropyl groups will be observed just below 3000 cm⁻¹. vscht.cz

C-N Vibrations : The C-N stretching vibration for aromatic amines gives a strong band typically in the 1250-1335 cm⁻¹ region. orgchemboulder.com

Aromatic C=C Vibrations : Stretching vibrations of the benzene ring are expected in the 1400-1600 cm⁻¹ region. vscht.cz

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for observing the C-C skeletal vibrations of the aromatic ring and the isopropyl group.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2970 | FT-IR, Raman |

| N-H Bend | 1580 - 1650 | FT-IR |

| Aromatic C=C Stretch | 1400 - 1600 | FT-IR, Raman |

| C-N Stretch (Aromatic) | 1250 - 1335 | FT-IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org Aromatic compounds like this compound exhibit characteristic absorptions due to π → π* electronic transitions within the benzene ring.

The aniline (B41778) chromophore typically shows two absorption bands. The more intense band, occurring at shorter wavelengths (around 230-240 nm), is analogous to the primary benzene band. A second, less intense band at longer wavelengths (around 280-290 nm) is characteristic of the aniline system, arising from the interaction of the nitrogen lone pair with the aromatic π-system. slideshare.net

The presence of alkyl substituents (isopropyl and methyl) generally causes a small bathochromic (red) shift—a shift to longer wavelengths—of these absorption maxima. Therefore, this compound is expected to have absorption maxima slightly shifted to longer wavelengths compared to unsubstituted aniline. ijermt.org

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λₘₐₓ (nm) |

|---|---|

| π → π* | ~240 |

Note: Values are estimates based on aniline and alkyl-substituted benzenes; the actual solvent used will influence the exact position of the maxima.

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule.

The molecular formula of this compound is C₁₀H₁₅N, giving a monoisotopic mass of approximately 149.12 Da. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) at m/z = 149.

The fragmentation of the molecular ion is dictated by the stability of the resulting fragments. A common and significant fragmentation pathway for molecules containing an isopropyl group attached to a benzene ring is the benzylic cleavage to lose a methyl radical (•CH₃), which is a loss of 15 mass units. This would result in a highly stable benzylic cation at m/z = 134. This is often the base peak in the spectrum of such compounds. Another possible fragmentation for anilines is the loss of hydrogen cyanide (HCN) from the aromatic ring structure after initial fragmentation. miamioh.edu

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Comment |

|---|---|---|

| 149 | [C₁₀H₁₅N]⁺˙ | Molecular Ion (M⁺˙) |

| 134 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group (Benzylic cleavage) |

Note: Fragmentation predictions are based on general principles of mass spectrometry and observed patterns in similar alkyl-substituted anilines.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. While specific crystallographic data for this compound is not extensively available in publicly accessible databases, a comprehensive understanding of its solid-state structure can be extrapolated from the vast body of research on substituted anilines and related aromatic compounds. rsc.orgresearchgate.net This section will, therefore, discuss the anticipated structural features of this compound based on established principles of crystal engineering and data from analogous molecular structures.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal lattice of this compound is expected to be governed by a combination of directional hydrogen bonds and non-directional van der Waals forces, including π-π stacking interactions. The primary amino group (-NH₂) is a potent hydrogen bond donor, while the nitrogen atom itself can act as a hydrogen bond acceptor.

Hydrogen Bonding: The most significant intermolecular interaction dictating the supramolecular assembly in the crystal structure of this compound is predicted to be the N-H···N hydrogen bond. acs.orgacs.org In many crystalline primary amines, molecules form chains or more complex networks through these interactions, where the amino group of one molecule donates a hydrogen to the nitrogen of a neighboring molecule. acs.org The presence of bulky alkyl substituents (isopropyl and methyl groups) on the aniline ring may introduce steric hindrance, potentially influencing the geometry and connectivity of these hydrogen-bonded networks. It is plausible that instead of extensive networks, dimeric or catemeric motifs would be observed. Furthermore, the amino group can also engage in weaker N-H···π interactions, where the hydrogen atoms of the amine interact with the electron-rich π-system of an adjacent aromatic ring. rsc.org

π-π Stacking: Aromatic rings in the solid state tend to arrange themselves to maximize attractive π-π stacking interactions. researchgate.netrsc.org For substituted anilines, parallel-displaced or T-shaped (edge-to-face) stacking arrangements are common. In the case of this compound, the alkyl substituents will likely play a crucial role in modulating these interactions. The steric bulk of the isopropyl and methyl groups may prevent a close, perfectly parallel stacking of the aromatic rings. Consequently, an offset or slipped-stack arrangement is more probable, where the rings are stacked in a staggered fashion to minimize steric repulsion while still benefiting from attractive electrostatic and dispersion forces. nih.gov

| Interaction Type | Potential Groups Involved | Expected Significance in Crystal Packing |

| Hydrogen Bonding | N-H (donor) and N (acceptor) | High: Primary determinant of the main structural motifs. |

| N-H (donor) and π-system of the aromatic ring (acceptor) | Moderate: Contributes to the overall lattice energy and packing efficiency. | |

| π-π Stacking | Aromatic rings of adjacent molecules | High: Significant contribution to cohesion, likely in an offset or T-shaped geometry due to steric hindrance from alkyl groups. |

| van der Waals Forces | Isopropyl and methyl groups | Moderate: Contribute to the overall packing density and stabilization of the crystal lattice. |

Conformational Analysis in the Crystalline State

Conformational analysis in the solid state provides insights into the most stable three-dimensional shape of a molecule within the constraints of a crystal lattice. lumenlearning.com For this compound, the key conformational features are the orientation of the isopropyl group and the geometry of the amino group.

The rotation of the isopropyl group relative to the plane of the aromatic ring is expected to be a key conformational parameter. In the crystalline state, this rotation will likely be fixed in an orientation that minimizes steric clashes with the adjacent methyl group and the amino group, as well as with neighboring molecules in the crystal lattice. colostate.edu Studies on similar substituted aromatic systems show that conformations observed in crystals are typically low-energy structures. acs.org

The amino group in aniline and its derivatives is known to be slightly pyramidal. colostate.edu The degree of pyramidalization and the orientation of the N-H bonds in the crystalline state will be influenced by their involvement in hydrogen bonding. Strong hydrogen bonding interactions can lead to a more planar geometry at the nitrogen atom. rsc.org

Polymorphism and Co-crystallization Studies

Polymorphism: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. nih.govnih.gov Different polymorphs of a compound can exhibit distinct physical properties. Aromatic amines are known to exhibit polymorphism, driven by the subtle balance of intermolecular forces like hydrogen bonding and π-π stacking. nih.govnih.gov For this compound, it is conceivable that different crystallization conditions (e.g., solvent, temperature, pressure) could lead to the formation of different polymorphs. rsc.org For example, one polymorph might be characterized by hydrogen-bonded chains, while another might feature discrete hydrogen-bonded dimers with a different π-stacking arrangement. nih.gov The specific arrangement of the isopropyl and methyl groups could also lead to different packing efficiencies, favoring one polymorphic form over another under specific thermodynamic conditions.

Co-crystallization: Co-crystallization involves the formation of a crystalline solid that contains two or more different molecules in a stoichiometric ratio within the same crystal lattice. nih.govnih.govsysrevpharm.org The amino group of this compound makes it an excellent candidate for forming co-crystals with molecules that possess complementary hydrogen bond acceptor groups, such as carboxylic acids or phenols. nih.gov The formation of a robust N-H···O hydrogen bond between the aniline's amino group and a carboxylic acid's hydroxyl group, for instance, could lead to the formation of stable co-crystals with potentially altered and improved physicochemical properties. Such studies would be a valuable avenue for crystal engineering of this compound.

Chromatographic Techniques for Purity and Isomeric Composition Analysis

Chromatography is an indispensable tool for the separation, identification, and quantification of chemical compounds. For this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are highly suitable for assessing its purity and for resolving it from its structural isomers. researchgate.netacs.org

Gas Chromatography (GC): Gas chromatography is particularly well-suited for the analysis of volatile and thermally stable compounds like alkyl-substituted anilines. acs.org For the analysis of this compound, a capillary GC system equipped with a Flame Ionization Detector (FID) would provide high sensitivity and a linear response.

The separation of this compound from its isomers (e.g., 2-isopropyl-5-methylaniline, 4-isopropyl-2-methylaniline, etc.) is the primary challenge. The choice of the stationary phase is critical for achieving resolution.

Non-polar stationary phases (e.g., those based on polydimethylsiloxane, like DB-1 or HP-5) would separate the isomers primarily based on their boiling points.

Polar stationary phases (e.g., those containing polyethylene (B3416737) glycol, like Carbowax, or cyanopropyl functionalities) would provide additional selectivity based on dipole-dipole interactions and hydrogen bonding capabilities, which can be particularly effective for separating aniline isomers. researchgate.netresearchgate.net

The derivatization of the amino group, for example, through trifluoroacetylation, can also be employed to improve chromatographic behavior and enhance the separation of closely eluting isomers. acs.org

High-Performance Liquid Chromatography (HPLC): HPLC offers a versatile alternative to GC, especially for less volatile derivatives or when derivatization is not desirable. nih.govsigmaaldrich.com Reversed-phase HPLC (RP-HPLC) is the most common mode for the analysis of anilines.

Stationary Phase: A C18 or C8 column is typically used, providing a non-polar surface for interaction. sigmaaldrich.com

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly employed. sielc.comresearchgate.net The pH of the mobile phase is a critical parameter; maintaining a slightly acidic to neutral pH ensures that the aniline is in its neutral form, leading to better retention and peak shape.

Detection: A UV detector is highly effective, as the aromatic ring of this compound exhibits strong absorbance in the UV region (typically around 240-280 nm). nih.gov

The following table summarizes typical chromatographic conditions for the analysis of substituted anilines, which would be applicable to this compound.

| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Common Detector | Primary Separation Principle |

| GC | Polydimethylsiloxane (non-polar), Polyethylene glycol (polar) | Helium, Hydrogen, or Nitrogen | Flame Ionization Detector (FID), Mass Spectrometer (MS) | Boiling point and polarity |

| HPLC | C18 or C8 silica (B1680970) (reversed-phase) | Acetonitrile/Water or Methanol/Water with buffer | UV-Vis Detector, Diode Array Detector (DAD) | Polarity and hydrophobic interactions |

By employing these chromatographic techniques, one can effectively determine the purity of a this compound sample and quantify the presence of any isomeric or other impurities.

Theoretical and Computational Chemistry Approaches for 4 Isopropyl 3 Methylaniline

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental tools for investigating the properties of 4-Isopropyl-3-methylaniline. Methods like Density Functional Theory (DFT) and ab initio calculations provide a detailed understanding of its electronic structure and molecular geometry. The B3LYP functional, a hybrid method that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly used in conjunction with basis sets like 6-311G(d,p) or 6-311++G(d,p) for accurate calculations. thaiscience.inforesearchgate.netnih.gov

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a critical first step in computational analysis, determining the most stable three-dimensional arrangement of atoms in the molecule, i.e., its ground state structure. For aniline (B41778) derivatives, DFT methods are employed to calculate the optimized bond lengths and angles. nih.govresearchgate.net These calculations confirm that the optimized structures correspond to true energy minima on the potential energy surface by ensuring all vibrational frequencies are positive. nih.gov

Electronic structure analysis focuses on the distribution of electrons within the molecule, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔEgap), is a crucial indicator of the molecule's chemical stability and reactivity. nih.gov A larger energy gap implies higher stability and lower reactivity. thaiscience.info For the related compound p-isopropylaniline, the calculated HOMO-LUMO gap is 5.2968 eV, suggesting it is a relatively stable molecule. thaiscience.infotci-thaijo.org Such calculations for this compound would provide similar insights into its electronic characteristics and kinetic stability.

Table 1: Calculated Electronic Properties for Aniline Derivatives

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| p-Isopropylaniline | B3LYP/6-311G(d,p) | -5.4872 | -0.1904 | 5.2968 |

| p-Nitroaniline | B3LYP/6-311G(d,p) | -6.8327 | -2.9420 | 3.8907 |

| p-Aminoaniline | B3LYP/6-311G(d,p) | -5.1184 | -0.5165 | 4.6019 |

Data derived from studies on analogous compounds to illustrate typical results from electronic structure analysis. thaiscience.info

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Theoretical calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for validation. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netnih.gov These theoretical spectra aid in the assignment of experimental signals to specific atoms within the this compound structure.

IR Spectroscopy: The vibrational frequencies in the Infrared (IR) spectrum are calculated using methods like DFT. The theoretical frequencies are often scaled by a factor (e.g., 0.967) to correct for anharmonicity and achieve better agreement with experimental results. nih.gov This analysis allows for the assignment of specific vibrational modes, such as N-H stretching or C-C ring vibrations. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic transitions that give rise to the Ultraviolet-Visible (UV-Vis) absorption spectrum. nih.govnih.gov These calculations provide information on the absorption wavelengths and oscillator strengths, which correspond to the energies and intensities of electronic excitations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity. wolfram.com The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to denote different regions. researchgate.net

Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites, such as those near lone pairs on the nitrogen atom, are susceptible to electrophilic attack. nih.gov

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.

Green Regions: Represent areas with near-zero potential.

For aniline derivatives, MEP analysis identifies the negative potential sites, which are crucial for understanding interactions and reactivity. In a study of p-isopropylaniline, negative potential sites were identified on the C5 and C6 carbon atoms of the aromatic ring, indicating these as likely locations for electrophilic attack. thaiscience.infotci-thaijo.org A similar analysis for this compound would pinpoint its specific reactive sites.

Reaction Mechanism and Kinetics Studies

Computational chemistry is also instrumental in elucidating the mechanisms and kinetics of chemical reactions involving this compound. These studies often involve mapping the reaction pathway and calculating the energy barriers and reaction rates.

Transition State Theory (TST) and Microcanonical Rice–Ramsperger–Kassel–Marcus (RRKM) Theory Applications

Transition State Theory (TST) and the Rice–Ramsperger–Kassel–Marcus (RRKM) theory are cornerstones for calculating reaction rate constants. nih.govresearchgate.net These theories are applied to the data obtained from the potential energy surface of a reaction.

In studies of the reaction between similar molecules like 4-methylaniline and hydroxyl (OH) radicals, TST is used to determine the rate constants for elementary reaction steps. researchgate.netresearcher.lifemdpi.com For more complex, multi-step reactions, the RRKM theory is applied within a master equation framework to calculate pressure- and temperature-dependent rate coefficients. nih.govresearchgate.net These calculations are crucial for understanding how reaction rates change under different conditions, which is vital for modeling atmospheric or combustion chemistry. For the 4-methylaniline + OH reaction, the total rate coefficient was calculated over a wide temperature range (300–2000 K), providing essential kinetic data. researchgate.netmdpi.com

Potential Energy Surface (PES) Mapping

A Potential Energy Surface (PES) is a multidimensional map that describes the potential energy of a system as a function of the positions of its atoms. wikipedia.org It is a fundamental concept for analyzing chemical reaction dynamics. libretexts.org By mapping the PES, chemists can identify stable reactants, products, and intermediates (which correspond to energy minima) as well as the transition states that connect them (which are saddle points on the surface). libretexts.orgresearchgate.net

For a reaction involving this compound, the PES would be constructed by performing high-level quantum chemical calculations (e.g., CCSD(T) coupled with a suitable basis set) at various points along the reaction coordinate. nih.gov This mapping reveals the most favorable reaction pathways by identifying the path with the lowest energy barrier. For instance, in the reaction of 4-methylaniline with OH radicals, the PES was established to identify competing pathways, such as H-abstraction from the amino group versus OH-addition to the aromatic ring. researchgate.netresearcher.lifemdpi.com Contour maps of the PES are often used to visualize the reaction landscape and locate transition states. mdpi.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| p-Isopropylaniline |

| p-Nitroaniline |

| p-Aminoaniline |

Computational Insights into Selectivity and Reaction Pathways

Density Functional Theory (DFT) is a prominent computational method used to explore the mechanisms and selectivity of chemical reactions involving aromatic amines. By calculating the energies of reactants, transition states, and products, researchers can map out the most likely reaction pathways. For instance, in reactions such as N-alkylation, DFT can elucidate the role of catalysts and substituents in directing the reaction towards a specific product.

Computational studies on transition metal-catalyzed hydrogenation reactions have demonstrated the efficacy of DFT in calculating free energies and exploring mechanistic pathways. These models can help predict reaction outcomes and assist in catalyst design. The inclusion of solvent effects and metal-ligand interactions is crucial for accurately predicting reactivity and selectivity.

A theoretical investigation into the reactivity of various substituted anilines can reveal how the electronic and steric properties of the substituents influence the reaction barriers. For this compound, the isopropyl and methyl groups would be expected to influence the electron density of the amine group, thereby affecting its reactivity. The table below illustrates typical parameters that can be calculated using DFT to understand reaction pathways.

| Parameter | Description | Typical Application for Aromatic Amines |

|---|---|---|

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Predicting the feasibility and rate of reactions like N-alkylation or oxidation. |

| Reaction Enthalpy (ΔH) | The net change in heat content during a reaction. | Determining whether a reaction is exothermic or endothermic. |

| Gibbs Free Energy (ΔG) | The thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. | Assessing the spontaneity of a reaction. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | Evaluating the chemical reactivity and stability of the molecule. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. In the context of this compound, MD simulations can provide detailed information about its behavior in different environments, such as in a solvent or interacting with other molecules.

These simulations solve Newton's equations of motion for a system of interacting particles, providing trajectories of the particles over time. From these trajectories, various structural, dynamic, and thermodynamic properties can be calculated. For example, MD simulations of aniline in aqueous solutions have been used to study intermolecular interactions, such as hydrogen bonding, and the formation of aggregates. bohrium.com

For this compound, MD simulations could be employed to understand its solubility in different solvents, its conformational flexibility, and how it interacts with surfaces or macromolecules. The simulations can reveal details about the orientation of the molecule at interfaces and the dynamics of its solvation shell.

QSAR and Cheminformatics in Relation to Structural Variations

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its physicochemical properties. In the context of this compound, QSAR and cheminformatics approaches can be used to predict its properties based on its molecular descriptors, without focusing on biological activity.

These models are built by correlating calculated molecular descriptors with experimentally determined properties for a series of related compounds. For substituted anilines, various physicochemical parameters have been used to derive QSAR equations. nih.gov These descriptors can be categorized as electronic, steric, and topological, among others.

A study on monosubstituted anilines used the 1-octanol/water partition coefficient (log KOW) as a key descriptor to predict their relative toxicity, which is a measure of a physicochemical interaction. nih.gov For this compound, descriptors such as molecular weight, logP, polar surface area, and various electronic parameters derived from quantum chemical calculations would be relevant for building QSAR models of its physical properties.

The following table provides examples of chemical and physical descriptors that could be used in QSAR studies of substituted anilines.

| Descriptor Type | Example Descriptors | Property Predicted |

|---|---|---|

| Electronic | Hammett constants (σ), Dipole moment, HOMO/LUMO energies | Reactivity, pKa |

| Steric | Molar refractivity, van der Waals volume | Binding affinity, transport properties |

| Hydrophobicity | LogP, LogD | Solubility, partitioning behavior |

| Topological | Wiener index, Kier & Hall connectivity indices | Boiling point, viscosity |

Development and Validation of Computational Models for Aromatic Amines

The development of robust and predictive computational models for aromatic amines is an active area of research. These models are essential for screening new compounds and predicting their properties without the need for extensive experimental testing. The process involves several key steps: data collection, descriptor calculation, model building, and rigorous validation. nih.gov

For a class of compounds like aromatic amines, a diverse dataset of molecules with known properties is first assembled. Then, a wide range of molecular descriptors is calculated for each molecule. Statistical methods such as multiple linear regression (MLR) and machine learning algorithms are then used to build the predictive models. acs.org

Validation is a critical step to ensure the reliability of the developed models. Internal validation techniques, such as cross-validation, are used to assess the model's performance on the training data. External validation, where the model is tested on an independent set of compounds, is crucial for evaluating its predictive power for new molecules. nih.gov Studies on aromatic amines have shown that it is possible to develop mathematically proven valid models using techniques like conformal prediction, which allows the user to set a predefined error level. nih.gov

The quality of a QSAR model is often assessed using several statistical metrics, as shown in the table below.

| Metric | Description | Desirable Value |

|---|---|---|

| Coefficient of determination (R²) | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). | Close to 1 |

| Cross-validated R² (Q²) | A measure of the predictive ability of the model, determined through cross-validation. | Close to 1 |